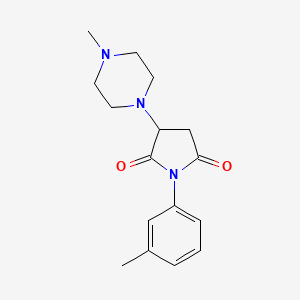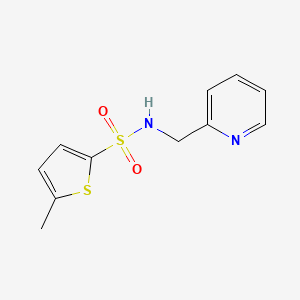
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrrolidinedione derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
Wirkmechanismus
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate dopamine receptors, specifically the D2 receptor. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a partial agonist at the D2 receptor, meaning it activates the receptor to a lesser extent than the full agonist dopamine. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In animal studies, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to decrease locomotor activity and induce catalepsy, which is a state of immobility and rigidity. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to decrease the release of dopamine in the striatum and increase the release of dopamine in the prefrontal cortex. In addition, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate other neurotransmitter systems, including the serotonin and glutamate systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for the D2 receptor. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have a long half-life, making it useful for studying long-term effects. However, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several limitations, including its potential for toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is the development of new analogs of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione with improved pharmacological properties, including increased selectivity and decreased toxicity. Another direction is the study of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in animal models of neurological disorders, such as Parkinson's disease and schizophrenia. In addition, the use of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a building block for the synthesis of new materials could lead to the development of new materials with unique properties.
Synthesemethoden
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been synthesized through various methods, including a one-pot synthesis method and a reductive amination method. The one-pot synthesis method involves the reaction of 3-methylbenzaldehyde, 4-methylpiperazine, and succinic anhydride in the presence of a catalyst. The reductive amination method involves the reaction of 3-methylbenzaldehyde and 4-methylpiperazine in the presence of a reducing agent and a catalyst. Both methods have been successful in synthesizing 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione with high yields.
Wissenschaftliche Forschungsanwendungen
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as an antipsychotic drug due to its ability to modulate dopamine receptors. In neuropharmacology, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a tool to study dopamine receptor function and its role in addiction and other neurological disorders. In material science, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-4-3-5-13(10-12)19-15(20)11-14(16(19)21)18-8-6-17(2)7-9-18/h3-5,10,14H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNTUMGBDXHIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)

![1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)
![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)
![2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5118465.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)
![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)